molecular formula C10H9ClF6Si B1333825 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane CAS No. 732306-23-9

3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane

Cat. No.: B1333825
CAS No.: 732306-23-9
M. Wt: 306.7 g/mol
InChI Key: JZWDIKPZWMXPMG-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane is a chemical compound with the molecular formula C10H9ClF6Si. It is known for its unique properties due to the presence of trifluoromethyl groups and a chlorosilane moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane typically involves the reaction of 3,5-bis(trifluoromethyl)phenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzylamine: Similar in structure but contains an amine group instead of a chlorosilane group.

    3,5-Bis(trifluoromethyl)phenol: Contains a hydroxyl group instead of a chlorosilane group.

    3,5-Bis(trifluoromethyl)phenylisocyanate: Contains an isocyanate group instead of a chlorosilane group

Uniqueness

3,5-Bis(trifluoromethyl)phenyldimethylchlorosilane is unique due to the presence of both trifluoromethyl groups and a chlorosilane moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and materials science applications .

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-chloro-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF6Si/c1-18(2,11)8-4-6(9(12,13)14)3-7(5-8)10(15,16)17/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWDIKPZWMXPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382527
Record name [3,5-Bis(trifluoromethyl)phenyl](chloro)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732306-23-9
Record name [3,5-Bis(trifluoromethyl)phenyl](chloro)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3,5-Bis(trifluoromethyl)phenyl]chloro(dimethyl)silane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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